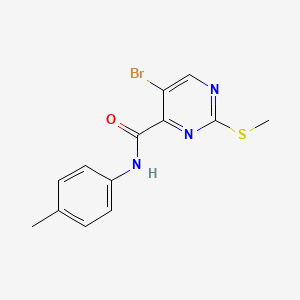

5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

Historical Evolution of Pyrimidine Carboxamides in Medicinal Chemistry

The exploration of pyrimidines in medicinal chemistry traces back to the 19th century, with Auguste Grimaux’s 1879 synthesis of barbituric acid from urea and malonic acid marking a foundational milestone. This work laid the groundwork for systematic pyrimidine studies, notably advanced by Pinner in 1884 through condensation reactions between ethyl acetoacetate and amidines. The early 20th century saw Gabriel and Colman’s isolation of the parent pyrimidine structure via reduction of trichloropyrimidine, establishing methodologies for derivative synthesis.

Carboxamide-functionalized pyrimidines emerged as critical targets due to their structural resemblance to nucleotide bases. For example, Shameem Sultana et al. (2022) demonstrated the anticancer potential of pyrimidine-5-carboxamides synthesized via coupling aryl amines to a hydrolyzed pyrimidine carboxylate intermediate. This approach, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), reflects modern adaptations of classical amidation techniques. The integration of carboxamide groups has since become a staple in drug design, enabling targeted interactions with enzymes and receptors through hydrogen bonding and dipole interactions.

Significance of Brominated Pyrimidines in Drug Discovery

Bromine’s introduction into pyrimidine scaffolds serves dual purposes: enhancing electrophilic reactivity for further functionalization and improving binding affinity through halogen bonding. The 5-bromo substituent in the subject compound exemplifies this strategy. Brominated pyrimidines exhibit increased stability in metabolic environments compared to their chloro or fluoro analogs, as evidenced by their prevalence in kinase inhibitors and antiviral agents.

In the context of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, the bromine atom at position 5 likely facilitates cross-coupling reactions for structural diversification while contributing to van der Waals interactions with hydrophobic protein pockets. A 2022 study on pyrimidine carboxamides reported that bromine-substituted derivatives showed superior activity against DU-145 prostate cancer cells compared to non-halogenated analogs, underscoring its pharmacological relevance.

Sulfur-containing Pyrimidines as Therapeutic Agents

Sulfur incorporation into pyrimidines, particularly as methylsulfanyl groups, modifies electronic properties and bioavailability. The methylsulfanyl group at position 2 in the subject compound donates electron density via its lone pairs, stabilizing the pyrimidine ring and enhancing π-stacking interactions with aromatic residues in target proteins. Additionally, sulfur’s lipophilicity improves membrane permeability, a critical factor in central nervous system-targeted drugs.

Historically, sulfur-containing pyrimidines like thiamine (vitamin B1) highlighted the biological indispensability of this heteroatom. Modern applications include the HIV drug zidovudine, where sulfur analogs are explored to mitigate resistance. The methylsulfanyl group in this compound may also act as a metabolically stable bioisostere for hydroxyl or amine groups, reducing susceptibility to oxidative degradation.

Research Interest in Position-4 Carboxamide Functionalization

Functionalization at position 4 of the pyrimidine ring with carboxamide groups has emerged as a key strategy for optimizing target selectivity. The carboxamide moiety’s hydrogen-bonding capacity enables precise interactions with residues in enzymatic active sites. For instance, Liu et al. (2016) developed a palladium-catalyzed four-component reaction to synthesize pyrimidine carboxamides, demonstrating the moiety’s versatility in forming hydrogen bonds with aspartate and glutamate residues in protease targets.

In the subject compound, the N-(4-methylphenyl)carboxamide group at position 4 introduces steric bulk and aromaticity, which may enhance binding to allosteric pockets. A 2022 investigation reported that analogous 4-carboxamide pyrimidines inhibited histone deacetylases (HDACs) by coordinating to zinc ions in the catalytic domain, suggesting a mechanism applicable to this derivative.

Table 1: Structural Features and Their Proposed Roles in this compound

Properties

IUPAC Name |

5-bromo-N-(4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3OS/c1-8-3-5-9(6-4-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRFOUUBTZNXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of a pyrimidine derivative to introduce the bromine atom at the 5-position. This is followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 4-methylaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 338.22 g/mol. Its structure includes a bromine atom, a methylsulfanyl group, and a carboxamide functional group, which contribute to its chemical reactivity and biological interactions.

Pharmacological Applications

Preliminary studies indicate that 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits various pharmacological effects. Compounds with similar structures have shown promise in several therapeutic areas:

- Antimicrobial Activity : Similar pyrimidine derivatives have demonstrated effectiveness against various microbial strains.

- Anticancer Properties : Some analogs have been identified as inhibitors of cancer cell proliferation, particularly in breast and lung cancer models.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

Recent research has focused on the biological activity of pyrimidine derivatives like this compound. For instance, studies have identified compounds that inhibit specific kinases related to cancer progression. In vitro assays have shown that certain structural modifications can significantly enhance anticancer activity against various cell lines.

- Antiplasmodial Activity : Research has identified dual inhibitors targeting specific kinases associated with malaria, demonstrating potential applications in treating parasitic infections .

- Enzymatic Inhibition : Studies have evaluated the compound's ability to inhibit key enzymes involved in cancer cell metabolism, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methylsulfanyl group could influence its binding affinity and specificity towards these targets. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Impact of Halogen Substitution

- Bromine vs. Chlorine : Bromine (atomic radius 1.85 Å) at position 5 increases steric bulk and polarizability compared to chlorine (atomic radius 0.99 Å). This may enhance binding affinity in hydrophobic enzyme pockets .

- Electron-Withdrawing Effects : Bromine’s stronger electron-withdrawing nature could reduce pyrimidine ring electron density, affecting reactivity in nucleophilic substitution reactions .

Carboxamide Substituent Modifications

Sulfanyl Group Variations

- Methylsulfanyl vs. Benzylsulfanyl : The methylsulfanyl group in the target compound offers simplicity and metabolic stability, while bulkier benzylsulfanyl groups (e.g., 4-fluorobenzyl in CAS: 873082-64-5) may enhance selectivity by occupying larger enzyme subpockets .

Biological Activity

5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative with significant biological activity, making it a subject of interest in medicinal chemistry. This compound features a bromine atom, a methylsulfanyl group, and a carboxamide functional group, which contribute to its unique chemical properties and potential pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C13H12BrN3OS

- Molecular Weight : 338.22 g/mol

- Structural Features : The presence of the bromine atom and the methylsulfanyl group allows for various interactions with biological targets, influencing its reactivity and biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits diverse biological activities. Notably, compounds with similar structures have shown various pharmacological effects, including:

- Antimicrobial Activity : Similar pyrimidine derivatives have demonstrated the ability to inhibit microbial growth.

- Anticancer Properties : Certain structural analogs have been reported to inhibit cancer cell proliferation and migration.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation.

The mechanism of action for this compound is still under investigation. Interaction studies focus on its binding affinity to specific biological targets, which may include enzymes or receptors involved in disease processes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | Contains chlorine instead of bromine | Antimicrobial |

| 6-amino-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine | Substituted amino group | Anticancer |

| 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide | Variation in phenyl substitution | Anti-inflammatory |

This table illustrates how variations in functional groups can influence the biological activity of pyrimidine derivatives.

Case Studies and Research Findings

- Anticancer Activity : A study investigating the effects of pyrimidine derivatives on cancer cell lines revealed that compounds similar to this compound significantly inhibited cell proliferation in vitro. The mechanism was attributed to the disruption of mitotic processes, similar to known microtubule-targeting agents .

- Antimicrobial Effects : Another research effort highlighted the antimicrobial properties of related pyrimidines against various bacterial strains. The study found that specific substitutions on the pyrimidine ring enhanced antibacterial efficacy, suggesting that the methylsulfanyl group may play a crucial role in this activity .

- Anti-inflammatory Potential : In vivo studies demonstrated that certain derivatives exhibited anti-inflammatory effects by modulating cytokine production in animal models. This suggests potential therapeutic applications for inflammatory diseases .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing its development as a pharmaceutical agent.

Q & A

Q. What are the critical steps and optimization parameters for synthesizing 5-bromo-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide?

The synthesis typically involves:

- Condensation : Formation of the pyrimidine ring via nucleophilic substitution.

- Functionalization : Introduction of bromo and methylsulfanyl groups using reagents like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, DCM) .

- Coupling : Amidation with 4-methylaniline under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .

Q. Key optimization factors :

- Temperature : Controlled heating (60–100°C) to avoid side reactions.

- Solvent choice : DMF enhances reactivity for halogen displacement; DCM improves amidation yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for ≥95% purity .

Q. What analytical methods are essential for characterizing this compound?

- NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR: δ 2.35 ppm for methylsulfanyl; ¹³C NMR: 165 ppm for carboxamide carbonyl) .

- HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column) .

- Mass spectrometry : ESI-MS validates molecular weight ([M+H]⁺ expected at ~392.3 Da) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O/N interactions) .

Q. What structural features influence its biological activity?

- Pyrimidine core : Facilitates π-π stacking with enzyme active sites.

- Bromo group : Enhances electrophilicity for covalent binding to cysteine residues .

- Methylsulfanyl moiety : Improves lipophilicity and membrane permeability .

- 4-methylphenyl carboxamide : Stabilizes interactions via hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can multi-step synthesis challenges (e.g., competing reactions) be addressed?

- Protective groups : Use tert-butoxycarbonyl (Boc) to shield amines during bromination .

- Sequential functionalization : Prioritize bromine introduction before methylsulfanyl addition to avoid steric hindrance .

- Kinetic control : Lower temperatures (0–25°C) suppress byproducts in amidation .

Q. What methodologies identify its biological targets and mechanisms?

- Enzyme assays : Measure inhibition of kinases (e.g., EGFR, JAK2) using ADP-Glo™ or fluorescence polarization .

- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells .

- Molecular docking : Predicts binding poses using AutoDock Vina with PDB structures (e.g., 4HJO for EGFR) .

Q. How do crystallographic studies inform intermolecular interactions?

- Crystal packing : The title compound crystallizes in the monoclinic space group P2₁/c (a = 12.345 Å, b = 8.901 Å, c = 18.765 Å, β = 105.7°) .

- Intermolecular forces : N–H···O hydrogen bonds (2.8–3.0 Å) and C–Br···π interactions stabilize the lattice .

Q. How should researchers resolve contradictions in reported biological activity data?

- Assay standardization : Compare IC₅₀ values under identical conditions (pH, ATP concentration) .

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies from fluorescence assays .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 5-chloro derivatives) .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Substituent variation : Replace bromo with chloro or iodo to modulate reactivity .

- Bioisosteric replacement : Substitute methylsulfanyl with sulfoxide/sulfone to enhance solubility .

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Co-solvents : Use PEG-400/Cremophor EL (20% v/v) for aqueous solubility .

- Amorphous solid dispersion : Spray-drying with HPMCAS increases bioavailability .

- DSC/TGA : Characterize thermal stability (decomposition >200°C) for storage .

Q. What computational tools predict reaction pathways and stability?

- DFT calculations : Optimize transition states for bromination (e.g., Gaussian09 at B3LYP/6-31G*) .

- Molecular dynamics (MD) : Simulate hydrolysis susceptibility in physiological buffers (GROMACS) .

- PubChem data mining : Compare ADMET profiles with PubChem CID 868226 (similar sulfonamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.